5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3S/c14-10-2-1-9(20-10)12(18)15-4-5-17-7-16-8-3-6-21-11(8)13(17)19/h1-3,6-7H,4-5H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLSTUPYYPGAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes: : The synthesis of 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the furan ring.
Bromination of the furan ring.
Introduction of the thienopyrimidine moiety.
Coupling the intermediate with an ethylamine derivative.
Reaction conditions: : Specific conditions include the use of solvents such as dimethylformamide, catalysts like palladium, and conditions such as reflux temperatures for specific reactions.
Industrial production methods: : Large-scale synthesis mirrors lab methods with optimizations for yield and purity, using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of reactions
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Halogen exchange reactions or nucleophilic substitution using reagents like sodium hydroxide or sodium methoxide.
Common reagents and conditions: : Reagents include acids, bases, and solvents like tetrahydrofuran and methanol. Conditions often involve controlled temperatures and specific pH levels.
Major products formed: : These reactions can yield derivatives like de-brominated compounds, functionalized thienopyrimidine analogs, or various substituted furan derivatives.
Scientific Research Applications
Chemistry: : Utilized in developing new synthetic pathways, catalysts, and as a building block in heterocyclic chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine: : Explored for its antiviral, anticancer, and antibacterial properties in preclinical studies.
Industry: : Used in the design of novel materials, pharmaceuticals, and agrochemicals, showcasing its versatility.
Mechanism of Action
Mechanism: : The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.
Molecular targets and pathways: : It may inhibit enzymes involved in DNA replication or repair, modulate signaling pathways in cells, or act as a ligand binding to specific receptors.
Comparison with Similar Compounds
Pyrido- and Pyrazolo-Pyrimidinone Analogues
Compounds in and feature pyrido[2,3-d]pyrimidin-4-one cores with phenyl or methyl substituents. For example:
- 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide () has a pyridine-fused pyrimidinone system, increasing aromaticity and rigidity compared to the thieno analog .
Physicochemical Properties :
Benzo[b]thiophene and Pyrazolo-Pyrimidinone Derivatives
- 4.59 (): A benzo[b]thiophene derivative with a dimethylamino propyl carbamoyl group, synthesized for G-quadruplex targeting. Its carboxamide linkage differs from the ethyl-furan group in the target compound, impacting solubility and DNA interaction modes .
- 922845-48-5 (): A pyrazolo[3,4-d]pyrimidinone derivative with a 3-methylbenzyl group. The pyrazolo core introduces additional nitrogen atoms, modifying electronic properties compared to the thieno system .
Biological Activity
5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound integrates a brominated furan ring and a thieno[3,2-d]pyrimidine moiety , which are known for their diverse biological activities. The structural characteristics of this compound suggest potential applications in drug development, particularly in targeting specific enzymes or receptors involved in various diseases.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the bromine atom enhances the compound's reactivity and potential biological interactions. The unique combination of functional groups contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidine moiety is known to mimic certain biological substrates, allowing the compound to inhibit or modulate the activity of these targets. This mechanism is crucial for understanding its potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways . The specific interactions of this compound with cancer-related targets warrant further investigation.
Antimicrobial Properties
In addition to anticancer activity, compounds with furan and thieno[3,2-d]pyrimidine structures have been reported to possess antimicrobial properties. Studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cellular processes . The exact mechanisms by which this compound exerts its antimicrobial effects are still under exploration.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Anticancer, Antimicrobial | |
| Thieno[2,3-d]pyrimidin-4(3H)-one | Anticancer | |
| 5-Bromo-2-methoxypyridine | Antimicrobial |
This table highlights the diverse biological activities associated with structurally similar compounds. The unique combination of brominated furan and thieno[3,2-d]pyrimidine moieties in this compound enhances its potential as a therapeutic agent.
Case Studies and Research Findings
- Anticancer Studies : A recent study explored the effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of furan-based compounds against several bacterial strains. The results demonstrated effective inhibition of bacterial growth, suggesting a promising avenue for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
